

Spectroscopic Analysis of Bis(2-chlorophenyl) Disulfide: A Technical Guide

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Compound of Interest

Compound Name: 2,2'-Dichloro diphenyl disulfide

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This technical guide provides a comprehensive overview of the spectroscopic data for bis(2-chlorophenyl) disulfide. Due to the limited availability of specific experimental data for the ortho isomer in public databases, this guide presents a composite of expected spectroscopic characteristics based on available data for the closely related para isomer, bis(4-chlorophenyl) disulfide, and general knowledge of aryl disulfide spectroscopy. Detailed experimental protocols for obtaining such data are also provided.

Introduction

Bis(2-chlorophenyl) disulfide is an organosulfur compound featuring a disulfide bond linking two 2-chlorophenyl groups. The structural characterization of this and similar molecules is crucial for its identification, purity assessment, and further application in research and development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this characterization. While a crystal structure for bis(2-chlorophenyl) disulfide has been reported, confirming its synthesis and solid-state conformation, comprehensive public spectroscopic data remains scarce.^{[1][2]} This guide aims to fill this gap by providing a detailed framework for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for bis(2-chlorophenyl) disulfide and its para isomer for comparative purposes.

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm ⁻¹) for Bis(2-chlorophenyl) disulfide | Reference Wavenumber (cm ⁻¹) for Bis(4-chlorophenyl) disulfide |
|------------------|---|--|
| C-H (Aromatic) | 3100-3000 | Not explicitly stated, but typical for aromatics |
| C=C (Aromatic) | 1600-1450 | Not explicitly stated, but typical for aromatics |
| C-Cl | 800-600 | Not explicitly stated, but typical for aryl chlorides |
| C-S | 710-570 | Not explicitly stated, but typical for this bond type |
| S-S | 540-400 | Not explicitly stated, but typical for disulfides |

Data for the para-isomer is based on general spectroscopic principles and data available in public databases.[3]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Chemical Shift (δ, ppm) for Bis(2-chlorophenyl) disulfide | Reference Chemical Shift (δ, ppm) for Bis(4-chlorophenyl) disulfide |
|---------------------|--|---|
| ¹ H NMR | 7.0 - 7.6 (complex multiplet) | Not specified |
| ¹³ C NMR | 125 - 140 | Not specified |

The expected chemical shifts for the ortho-isomer are estimations based on the influence of the ortho-chloro substituent, which would lead to a more complex and downfield-shifted multiplet in

the ^1H NMR spectrum compared to the para-isomer.

Table 3: Mass Spectrometry (MS) Data

| Ion | Expected m/z for Bis(2-chlorophenyl) disulfide | Reference m/z for Bis(4-chlorophenyl) disulfide |
|---|--|---|
| $[\text{M}]^+$ | 286, 288, 290 | 286, 288, 290 |
| $[\text{M}/2]^+$ (chlorophenylthio radical) | 143, 145 | 143, 145 |

The mass spectrum is expected to show a characteristic isotopic pattern for two chlorine atoms. The molecular ion peak ($[\text{M}]^+$) would appear as a cluster of peaks at m/z 286, 288, and 290 due to the presence of ^{35}Cl and ^{37}Cl isotopes. A significant fragment would be the chlorophenylthio radical at m/z 143 and 145.[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with anhydrous KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample without preparation.[\[3\]](#)
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is recorded in the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

- **Data Analysis:** The resulting spectrum is analyzed for absorption bands corresponding to the characteristic vibrations of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** The sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Tetramethylsilane (TMS) is typically used as an internal standard.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:** Both ^1H and ^{13}C NMR spectra are acquired.
- **Data Analysis:** The chemical shifts, integration (for ^1H), and coupling patterns are analyzed to elucidate the structure. For bis(2-chlorophenyl) disulfide, the aromatic region of the ^1H NMR spectrum is expected to be a complex multiplet due to the ortho-substitution.

Mass Spectrometry (MS)

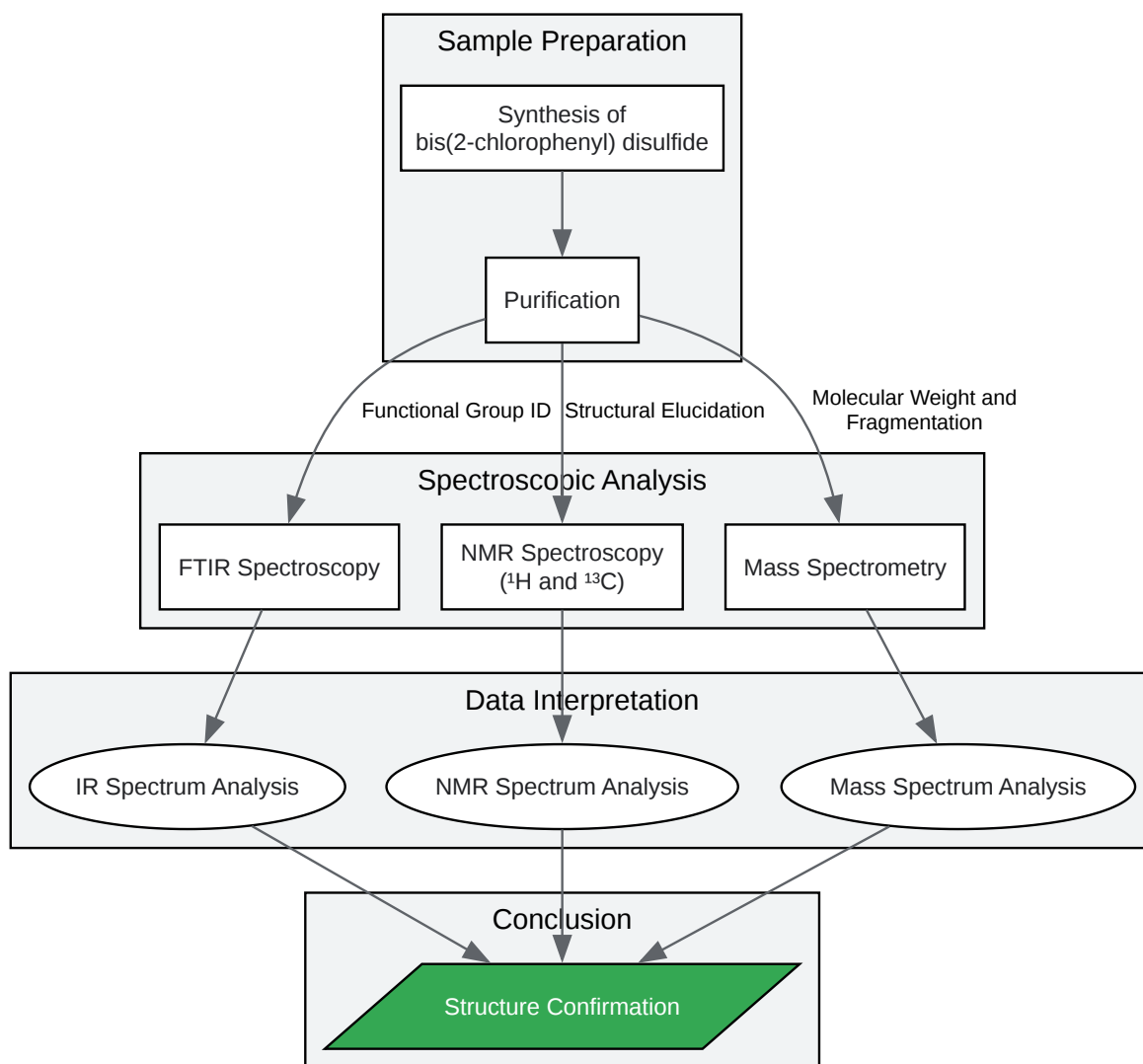
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** The sample can be introduced via various methods, including direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule.
- **Instrumentation:** A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.
- **Data Acquisition:** The mass-to-charge ratio (m/z) of the ions is recorded.
- **Data Analysis:** The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern provides structural information. The isotopic pattern of chlorine is a key diagnostic feature.^{[3][4]}

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of bis(2-chlorophenyl) disulfide.



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Spectroscopic Analysis Workflow

As no information regarding signaling pathways for bis(2-chlorophenyl) disulfide was found, a relevant diagram cannot be generated. The compound is primarily a chemical intermediate,

and its biological activity is not well-documented in the public domain.

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